

# Cinnamyl Isoferulate (CAS: 115610-31-6): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Cinnamyl isoferulate

Cat. No.: B1643785

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cinnamyl isoferulate** (CAS No. 115610-31-6), a phenylpropanoid ester, is a naturally occurring compound isolated from sources such as poplar resins.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental protocols for its investigation. Drawing on data from related compounds, particularly isoferulic acid and other cinnamoyl derivatives, this document explores the antioxidant, anti-inflammatory, and neuroprotective potential of **cinnamyl isoferulate**. The guide details methodologies for synthesis, purification, and in vitro evaluation, and visualizes the key signaling pathways, including Nrf2 and NF-κB, that are likely modulated by this compound. This document is intended to serve as a foundational resource for researchers investigating the therapeutic promise of **cinnamyl isoferulate**.

## Chemical Properties

**Cinnamyl isoferulate** is the ester of cinnamyl alcohol and isoferulic acid.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	115610-31-6	[1][3]
Molecular Formula	C <sub>19</sub> H <sub>18</sub> O <sub>4</sub>	[1][4]
Molecular Weight	310.34 g/mol	[1][4]
Appearance	Solid	[1]
Purity	Typically ≥98.0%	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][5] For enhanced solubility, warming to 37°C and ultrasonication is recommended.[4]	[2][4][5]
Storage	Store at 2-8°C for short term. Stock solutions can be stored at -20°C for several months.[2][4]	[2][4]
IUPAC Name	[(E)-3-phenylprop-2-enyl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate	[1]
Synonyms	Isoferulic acid cinnamyl ester; (E)-cinnamyl (E)-isoferulate; Trans-cinnamyl-trans-isoferulate	[1]
SMILES	<chem>COC1=C(C=C(C=C1)C=CC(=O)OCC=CC2=CC=CC=C2)O</chem>	[1]
InChI	InChI=1S/C19H18O4/c1-22-18-11-9-16(14-17(18)20)10-12-19(21)23-13-5-8-15-6-3-2-4-7-15/h2-	[1]

12,14,20H,13H2,1H3/b8-  
5+,12-10+

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## Synthesis and Isolation

### Synthesis

A common method for the synthesis of cinnamyl esters is the Steglich esterification, which utilizes a carbodiimide coupling agent. A greener modification of this method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile has been reported for the synthesis of (E)-cinnamate derivatives and can be adapted for **cinnamyl isoferulate**.[\[6\]](#)[\[7\]](#)

#### Experimental Protocol: Modified Steglich Esterification

- Materials: Isoferulic acid, cinnamyl alcohol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(dimethylamino)pyridine (DMAP), and acetonitrile.
- Procedure:
  - In a round-bottom flask, combine isoferulic acid (1.2 equivalents), cinnamyl alcohol (1 equivalent), EDC (1.5 equivalents), and DMAP (3 equivalents).
  - Add acetonitrile as the solvent.
  - Heat the reaction mixture to 40-45°C with stirring for approximately 45 minutes.
  - Monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, the solvent is removed under reduced pressure.
  - The crude product can be purified by column chromatography on silica gel.

### Isolation from Natural Sources

**Cinnamyl isoferulate** has been isolated from poplar resins.[\[1\]](#)[\[2\]](#) The general procedure for isolation from natural sources involves extraction with a suitable solvent followed by chromatographic separation.

### Experimental Protocol: General Isolation Procedure

- Materials: Dried poplar resin, organic solvents (e.g., ethanol, ethyl acetate), silica gel for column chromatography.
- Procedure:
  - Macerate the dried and powdered poplar resin with a suitable solvent (e.g., ethanol) at room temperature.
  - Filter and concentrate the extract under reduced pressure to obtain a crude extract.
  - Subject the crude extract to column chromatography on silica gel.
  - Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.
  - Collect fractions and monitor by TLC to identify fractions containing the desired compound.
  - Combine the pure fractions and evaporate the solvent to yield isolated **cinnamyl isoferulate**.
  - Characterize the isolated compound using spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS, IR) to confirm its identity and purity.

## Biological Activities and Potential Signaling Pathways

While direct experimental data on the biological activities of **cinnamyl isoferulate** is limited, the activities of its constituent molecules, isoferulic acid and cinnamyl alcohol, as well as other cinnamoyl derivatives, provide strong evidence for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.

### Antioxidant Activity

Isoferulic acid, a component of **cinnamyl isoferulate**, has demonstrated significant in vitro antioxidant activity.[8] It is an effective scavenger of various free radicals. The antioxidant

potential of **cinnamyl isoferulate** can be assessed using standard assays such as the DPPH and ABTS radical scavenging assays.

#### Quantitative Data for Isoferulic Acid Antioxidant Activity[8]

Assay	IC <sub>50</sub> (µg/mL)
Lipid Peroxidation	7.30 ± 0.57
DPPH Radical Scavenging	4.58 ± 0.17
ABTS Radical Scavenging	1.08 ± 0.01
Hydroxyl Radical Scavenging	1.57 ± 0.20
Superoxide Anion Radical Scavenging	13.33 ± 0.49

#### Experimental Protocol: DPPH Radical Scavenging Assay

- Materials: **Cinnamyl isoferulate**, 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, 96-well plate, spectrophotometer.
- Procedure:
  - Prepare a stock solution of **cinnamyl isoferulate** in methanol.
  - Prepare a series of dilutions of the stock solution.
  - Prepare a fresh solution of DPPH in methanol.
  - In a 96-well plate, add a specific volume of each dilution of the sample and a specific volume of the DPPH solution.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance at 517 nm using a spectrophotometer.
  - Calculate the percentage of radical scavenging activity for each concentration.

- Determine the IC<sub>50</sub> value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

## Anti-inflammatory Activity and NF-κB Signaling

Cinnamoyl derivatives have been shown to possess anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[9][10] The transcription factor NF-κB is a key regulator of inflammatory responses. Its activation leads to the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[9][10] Inhibition of NF-κB is a major target for anti-inflammatory drug development.

### Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

- Materials: RAW 264.7 macrophage cells, lipopolysaccharide (LPS), Griess reagent, cell culture medium, 96-well plate, incubator, spectrophotometer.
- Procedure:
  - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
  - Pre-treat the cells with various concentrations of **cinnamyl isoferulate** for a specified time.
  - Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide (NO) production, excluding a negative control group.
  - Incubate for 24 hours.
  - Collect the cell culture supernatant.
  - Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
  - Measure the absorbance at 540 nm.
  - A standard curve using sodium nitrite is used to determine the concentration of nitrite, a stable product of NO.

- Calculate the percentage of NO inhibition by **cinnamyl isoferulate**.

#### Experimental Protocol: NF-κB Luciferase Reporter Assay

- Materials: A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or HeLa), **cinnamyl isoferulate**, a stimulating agent (e.g., TNF-α or LPS), luciferase assay reagent, luminometer.
- Procedure:
  - Seed the NF-κB reporter cells in a 96-well plate.
  - Treat the cells with different concentrations of **cinnamyl isoferulate**.
  - After a pre-incubation period, stimulate the cells with an NF-κB activator (e.g., TNF-α).
  - Incubate for a further period (e.g., 6-24 hours) to allow for luciferase expression.
  - Lyse the cells and add the luciferase assay substrate.
  - Measure the luminescence using a luminometer.
  - A decrease in luminescence in the presence of **cinnamyl isoferulate** indicates inhibition of NF-κB activity.

## Neuroprotective Activity and Nrf2 Signaling

Cinnamoyl-based compounds have been identified as potent activators of the Nrf2 signaling pathway.<sup>[11]</sup> The transcription factor Nrf2 plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification enzymes.<sup>[11]</sup> Activation of the Nrf2 pathway is a promising strategy for neuroprotection in various neurodegenerative diseases.

#### Experimental Protocol: Western Blot for Nrf2 Activation

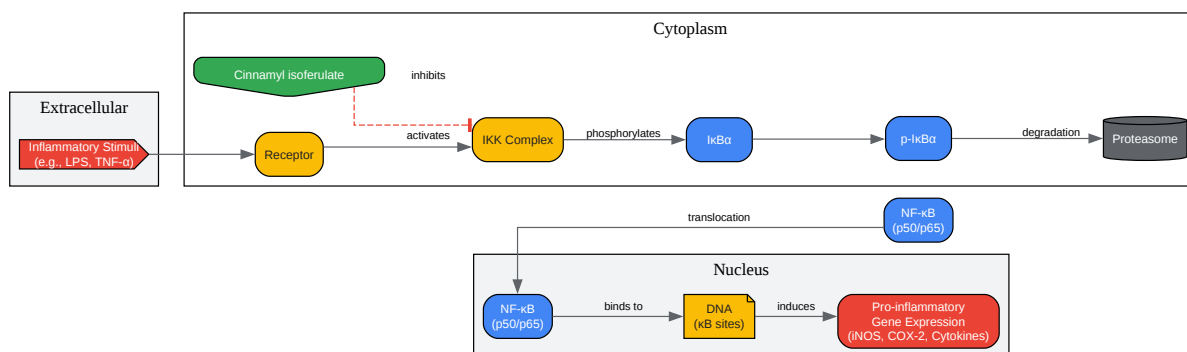
- Materials: A suitable cell line (e.g., SH-SY5Y neuroblastoma cells), **cinnamyl isoferulate**, lysis buffer, primary antibody against Nrf2, secondary antibody, and Western blot imaging system.

- Procedure:
  - Culture the cells and treat them with **cinnamyl isoferulate** for various time points.
  - Lyse the cells and separate the nuclear and cytosolic fractions.
  - Determine the protein concentration of the lysates.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane and incubate it with a primary antibody against Nrf2.
  - Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the protein bands using a chemiluminescence reagent and an imaging system.
  - An increase in the nuclear localization of Nrf2 indicates its activation.

## Visualizations

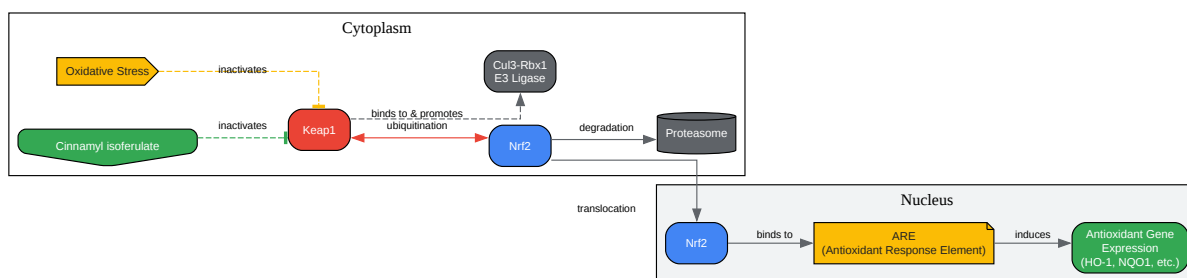
## Signaling Pathways





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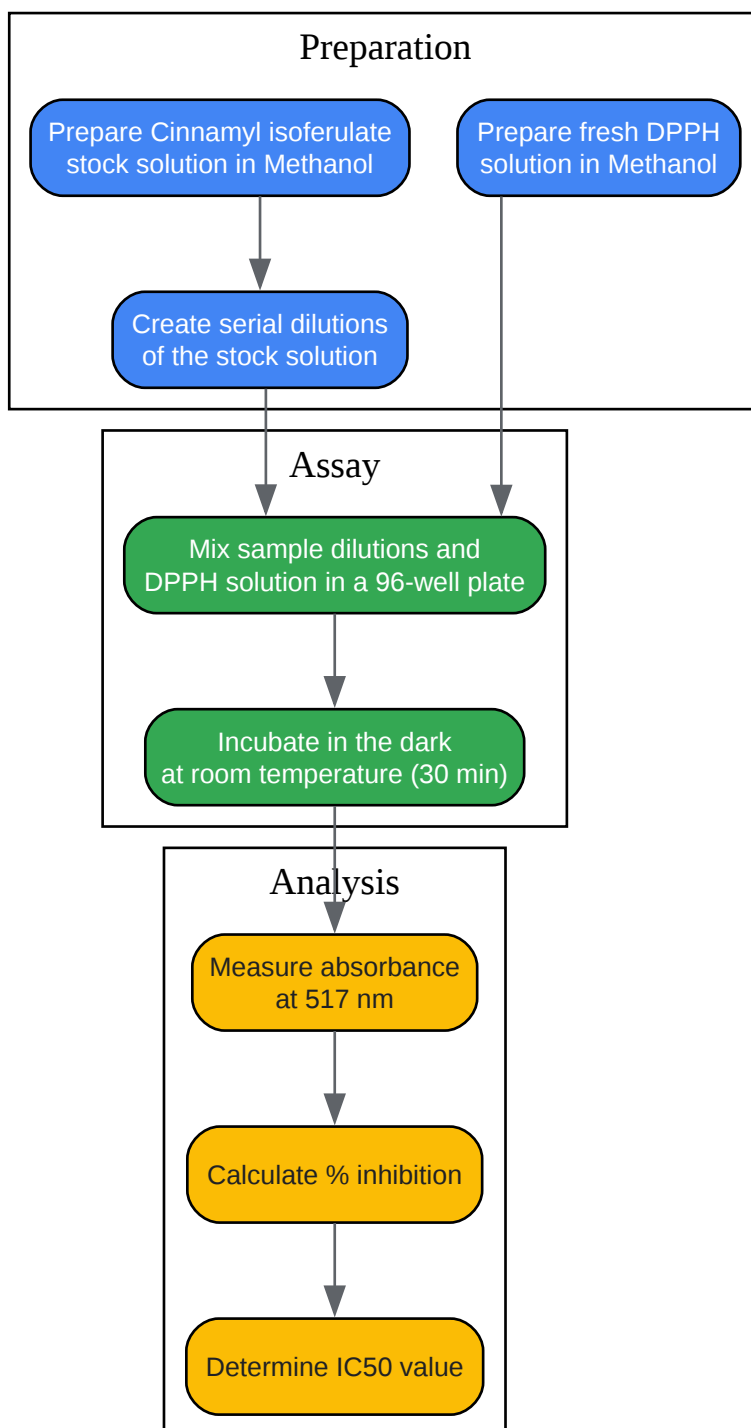
Caption: Proposed inhibition of the NF-κB signaling pathway by **Cinnamyl isoferulate**.



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Caption: Proposed activation of the Nrf2 antioxidant pathway by **Cinnamyl isoferulate**.

## Experimental Workflows



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Caption: Workflow for the DPPH radical scavenging assay.

## Conclusion

**Cinnamyl isoferulate** presents a compelling profile for further investigation as a potential therapeutic agent. Its structural components and the known activities of related cinnamoyl and ferulic acid derivatives strongly suggest antioxidant, anti-inflammatory, and neuroprotective properties, likely mediated through the modulation of the Nrf2 and NF-κB signaling pathways. This technical guide provides the foundational information and detailed experimental protocols necessary for researchers to systematically evaluate the biological activities of **cinnamyl isoferulate** and elucidate its mechanisms of action. Further in vitro and in vivo studies are warranted to fully characterize its pharmacological profile and validate its therapeutic potential.

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